L-Aminobutyric-2,3,3-d3 Acid
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Overview
Description
L-Aminobutyric-2,3,3-d3 Acid: is a deuterated analog of L-aminobutyric acid, a neurotransmitter that plays a crucial role in the central nervous system. This compound is often used as a tracer in metabolic studies and as a tool in pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The preparation of L-2-aminobutyric acid can be achieved through various chemical methods, including ammonolysis of α-halogen acid, reduction reactions, ammoniation hydrolysis reactions, and butanone acid reduction.
Enzymatic Conversion: Enzymatic synthesis involves the conversion of L-threonine to 2-ketobutyric acid by threonine deaminase, followed by the transformation of 2-ketobutyric acid to L-2-aminobutyric acid using leucine dehydrogenase.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: L-2-aminobutyric acid can undergo oxidation reactions, where it is converted to corresponding oxo acids.
Reduction: Reduction reactions can convert L-2-aminobutyric acid to its corresponding alcohols.
Substitution: Substitution reactions involve the replacement of functional groups in L-2-aminobutyric acid with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Oxo acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
- Used as a tracer in metabolic studies to understand biochemical pathways.
Biology:
- Investigated for its role in neurotransmission and its effects on the central nervous system.
Medicine:
- Utilized in pharmacological research to study the effects of deuterated compounds on biological systems.
Industry:
Mechanism of Action
Comparison with Similar Compounds
L-aminobutyric acid (GABA): A naturally occurring neurotransmitter in the central nervous system.
D-aminobutyric acid: An enantiomer of L-aminobutyric acid with different biological activity.
L-threonine: A precursor in the biosynthesis of L-2-aminobutyric acid.
Uniqueness:
- L-Aminobutyric-2,3,3-d3 Acid is unique due to its deuterated nature, which makes it a valuable tool in metabolic and pharmacological research. Its stability and distinct isotopic signature allow for precise tracing and analysis in scientific studies.
Properties
Molecular Formula |
C4H9NO2 |
---|---|
Molecular Weight |
106.14 g/mol |
IUPAC Name |
2-amino-2,3,3-trideuteriobutanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i2D2,3D |
InChI Key |
QWCKQJZIFLGMSD-UHVFUKFASA-N |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])(C(=O)O)N |
Canonical SMILES |
CCC(C(=O)O)N |
Origin of Product |
United States |
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